2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
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Overview
Description
2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common approach is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde in the presence of an acid catalyst. Subsequent modifications, such as chlorination and ethoxymethylation, are performed to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processes, depending on the specific requirements of the production facility. Advanced techniques such as microwave-assisted synthesis and high-throughput screening may also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to other similar compounds, 2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione stands out due to its unique structural features and potential applications. Some similar compounds include:
Isoquinoline derivatives: These compounds share the tetrahydroisoquinoline core but may have different substituents and functional groups.
Chlorophenyl derivatives: Compounds containing chlorophenyl groups, which may exhibit similar biological activities.
Biological Activity
The compound 2-(3-Chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione (C18H14ClNO3) is a derivative of tetrahydroisoquinoline that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Information
- Molecular Formula : C18H14ClNO3
- SMILES : CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl
- InChIKey : IKXRQCYRSYXSOF-LFIBNONCSA-N
Predicted Collision Cross Section
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 328.07350 | 172.8 |
[M+Na]+ | 350.05544 | 189.4 |
[M-H]- | 326.05894 | 176.9 |
Anticancer Properties
Recent studies have indicated that compounds related to tetrahydroisoquinoline exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Mechanism of Action : The compound may interact with specific cellular pathways involved in cancer progression, such as the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and growth.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of pathogens. Preliminary tests suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies have shown that derivatives similar to this compound exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of tetrahydroisoquinoline derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation.
- Research Findings : A study indicated that administration of related compounds in animal models resulted in reduced markers of oxidative stress and improved cognitive function.
Summary of Biological Activities
Properties
IUPAC Name |
(4E)-2-(3-chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-11-16-14-8-3-4-9-15(14)17(21)20(18(16)22)13-7-5-6-12(19)10-13/h3-11H,2H2,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXRQCYRSYXSOF-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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